2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide
Description
Hantzsch-Widman Nomenclature
Replacement Nomenclature
- The compound could be described as a pyridine derivative with chloro and carboxamide substituents, linked to a triazolopyridine via a propyl chain.
Functional Group Prioritization
- The carboxamide group (-CONH-) takes precedence over the triazolo system in IUPAC naming, leading to the “pyridine-3-carboxamide” parent structure.
Table 2: Naming Convention Comparison
This compound’s nomenclature highlights the importance of standardized IUPAC rules in resolving ambiguities arising from complex fused-ring systems and multiple substituents.
Properties
Molecular Formula |
C15H13Cl2N5O |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13Cl2N5O/c16-11-7-6-10(14(17)19-11)15(23)18-8-3-5-13-21-20-12-4-1-2-9-22(12)13/h1-2,4,6-7,9H,3,5,8H2,(H,18,23) |
InChI Key |
CLBFGDGIRFWNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=C(N=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction
-
Nitration : Treat 2,6-dichloropyridine with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the 3-position.
-
Reduction : Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or Fe/HCl.
-
Oxidation : Oxidize the amine to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
Direct Carboxylation
Alternative approaches include:
-
Directed ortho-metalation : Use a strong base (e.g., LDA) to deprotonate the 3-position, followed by quenching with CO₂ to form the carboxylic acid.
-
Halogen-lithium exchange : React 2,6-dichloropyridine with n-BuLi at low temperatures, then introduce CO₂.
Formation of Triazolo[4,3-a]Pyridin-3-ylpropylamine
The triazolo-pyridine fragment requires cyclization and functionalization:
Cyclization of Pyridine Derivatives
Propylamine Side Chain Introduction
-
Alkylation : Treat the triazolo-pyridine with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) to form 3-(3-chloropropyl)-[1,2,]triazolo[4,3-a]pyridine.
-
Amination : Substitute the chloride with ammonia (NH₃ in ethanol) or use a Gabriel synthesis to introduce the primary amine.
Amide Coupling
The final step involves coupling the carboxylic acid and amine components:
Acid Chloride Method
-
Acid Chloride Formation : React 2,6-dichloropyridine-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.
-
Amide Bond Formation : Add 3-(triazolo[4,3-a]pyridin-3-yl)propylamine dropwise to the acid chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
Carbodiimide-Mediated Coupling
-
Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid in DMF or THF.
-
Coupling : Stir with the amine component at room temperature for 12–24 hours.
Optimization and Challenges
Reaction Conditions
By-Product Mitigation
-
Purification : Fractional distillation or column chromatography is critical to isolate intermediates.
-
Selectivity : Example 1 of US5112982A demonstrates that omitting catalysts reduces trichloro- and tetrachloropyridine impurities.
Data Tables
Table 1: Comparative Analysis of Chlorination Methods
Table 2: Amide Coupling Reagents
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| SOCl₂ + TEA | DCM | 4 | 85 |
| EDC/HOBt | DMF | 24 | 78 |
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new functional groups.
Cyclization: The triazolopyridine moiety can engage in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Process-Related Impurities
The synthesis of the target compound generates impurities with structural similarities, which are rigorously monitored per USP guidelines. Key impurities include:
Table 1: Structural and Regulatory Comparison of Impurities
Key Observations :
- Structural Differences: Impurity B lacks the dichloropyridine and propyl chain, simplifying its structure compared to the target compound.
- Regulatory Handling : While Impurity B is excluded from total impurity calculations, it is still monitored for identification purposes. Impurity C’s dihydrochloride form suggests prioritization in solubility or stability testing .
Analogous Compounds from Diverse Contexts
highlights compounds with shared triazolopyridine or pyridine cores but divergent substituents, such as:
- 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide : Incorporates a thienyl group and sulfanyl linkage, which may influence bioavailability or toxicity profiles .
Significance : These analogs demonstrate the versatility of the triazolopyridine scaffold but underscore that substituent modifications critically impact physicochemical and biological properties.
Research Findings and Implications
- Impurity Control : Pharmacopeial guidelines mandate strict identification of impurities like B and C, even if excluded from total impurity limits, to ensure synthesis reproducibility and safety .
- Substituent Effects : The 4-chlorophenyl group in Impurity C may confer higher binding affinity to serotonin or dopamine receptors compared to the phenyl group in Impurity B, warranting further pharmacological studies .
- Regulatory Compliance : The availability of reference standards for Impurity C underscores its importance in quality assurance, reflecting industry adherence to ICH Q3A/B guidelines .
Biological Activity
The compound 2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide is a member of the triazolo-pyridine family, which has gained interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Protein Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it targets the TGF-β type I receptor kinase (ALK5), which plays a critical role in cell signaling pathways associated with tumor growth and metastasis .
- Indoleamine 2,3-Dioxygenase 1 (IDO1) : Recent studies suggest that derivatives of triazolo-pyridines can inhibit IDO1, an enzyme that modulates immune responses. This inhibition enhances the efficacy of immunotherapeutic agents in cancer treatment .
In Vitro Studies
In vitro assays have demonstrated the compound's potency against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (μM) | Assay Type | Reference |
|---|---|---|---|
| A375 | 0.012 | Luciferase Assay | |
| 4T1 | 0.0165 | Luciferase Assay | |
| HaCaT | 0.013 | Kinase Inhibition Assay |
These results indicate that the compound exhibits significant inhibitory effects on cancer cell proliferation.
Case Study 1: Cancer Treatment
A study focused on the application of the compound in treating melanoma found that it significantly reduced tumor size in animal models. The mechanism was attributed to its ability to inhibit ALK5-mediated signaling pathways, leading to decreased tumor cell viability and enhanced apoptosis .
Case Study 2: Immunotherapy Synergy
Another investigation explored the compound's role as an IDO1 inhibitor in combination with checkpoint inhibitors. The results showed a synergistic effect, enhancing anti-tumor immunity and leading to improved survival rates in treated mice compared to controls .
Pharmacokinetics
Pharmacokinetic studies have indicated that the compound possesses favorable properties for oral bioavailability. In animal models, it demonstrated a bioavailability of approximately 51%, with high systemic exposure levels (AUC) indicating effective absorption and distribution within the body .
Q & A
Basic: What are the key synthetic routes for 2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide, and what factors influence reaction yields?
Methodological Answer:
The synthesis typically involves multi-step protocols combining pyridine and triazolopyridine precursors. A common approach is oxidative cyclization of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol, as demonstrated for related triazolopyridine derivatives . Key factors affecting yields include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.
- Oxidant selection : NaOCl is preferred over hazardous reagents like Cr(VI) salts for greener synthesis .
- Temperature control : Room temperature minimizes side reactions during cyclization .
- Purification : Column chromatography or alumina plug filtration ensures high purity .
Advanced: How can researchers resolve contradictory data in biological assays for this compound?
Methodological Answer:
Contradictory results (e.g., varying IC₅₀ values in enzyme inhibition assays) require:
- Assay validation : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability .
- Structural analogs : Compare activity with derivatives (e.g., 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) to identify critical pharmacophores .
- Orthogonal assays : Use SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .
- Crystallography : Resolve co-crystal structures with target proteins to validate binding modes .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridine vs. triazole protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing Cl isotopes) .
- HPLC-PDA : Assess purity (>95% required for biological testing) .
- FT-IR : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Advanced: How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to screen against kinase or GPCR libraries, leveraging structural homology .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .
- Cheminformatics databases : Cross-reference PubChem BioAssay data for analogous triazolopyridines .
- MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability .
Basic: What initial toxicity and pharmacokinetic assessments are recommended for preclinical studies?
Methodological Answer:
- In vitro toxicity : Screen for cytotoxicity in HEK-293 or HepG2 cells using MTT assays .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
- LogP determination : Shake-flask method predicts blood-brain barrier permeability .
Advanced: How can researchers design in vivo studies to evaluate efficacy while addressing pharmacokinetic limitations?
Methodological Answer:
- Dosing regimen : Optimize via allometric scaling from rodent PK data (e.g., t₁/₂, Cₘₐₓ) .
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
- Metabolite profiling : Identify major metabolites (e.g., via LC-MS/MS) to assess bioactivation risks .
- Toxicokinetics : Monitor plasma/tissue concentrations in parallel with histopathology .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Flow chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., cyclization) .
- Catalyst recycling : Immobilize Pd catalysts for Suzuki couplings to reduce costs .
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer workup .
- Process analytical technology (PAT) : Implement in-line FT-IR to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
